2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate
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Overview
Description
2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate is a complex organic compound that features both benzoxazole and thiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. The benzoxazole moiety can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The thiazole ring can be introduced via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts. Solvent choice and purification methods such as recrystallization or chromatography are also crucial .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to the specific reaction .
Major Products
The major products formed depend on the type of reaction. For example, oxidation of the thioether linkage yields sulfoxides or sulfones, while substitution reactions on the benzoxazole ring can introduce various functional groups .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Known for their antimicrobial and anticancer activities.
Thiazole Derivatives: Exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Uniqueness
What sets 2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate apart is its combined structural features of both benzoxazole and thiazole rings, which may confer a unique spectrum of biological activities and potential synergistic effects .
Properties
Molecular Formula |
C16H15N3O4S2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]ethyl 2-(1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C16H15N3O4S2/c20-14(9-25-16-19-12-3-1-2-4-13(12)23-16)17-5-6-22-15(21)7-11-8-24-10-18-11/h1-4,8,10H,5-7,9H2,(H,17,20) |
InChI Key |
LZISNDCVJBYOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCOC(=O)CC3=CSC=N3 |
Origin of Product |
United States |
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